molecular formula C13H15NO4 B1421956 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid CAS No. 1258639-28-9

2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid

Cat. No.: B1421956
CAS No.: 1258639-28-9
M. Wt: 249.26 g/mol
InChI Key: PNDJDMGOGUXENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid is a chemical compound with the CAS registry number 1258639-28-9 . It has a molecular formula of C13H15NO4 and a molecular weight of 249.26 g/mol . This compound is offered with a high level of purity, specifically 95% or higher, making it suitable for various research and development contexts . As a building block in organic synthesis, this compound integrates a 1,3-oxazinan-2-one ring system with a phenylpropanoic acid chain. This unique structure makes it a valuable intermediate for medicinal chemistry research, particularly in the synthesis and exploration of novel pharmacologically active molecules. Researchers can utilize this compound in developing new synthetic methodologies or as a precursor for creating compound libraries. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper storage conditions at room temperature (RT) are recommended to maintain the stability and integrity of the product .

Properties

IUPAC Name

2-(2-oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)11(9-10-5-2-1-3-6-10)14-7-4-8-18-13(14)17/h1-3,5-6,11H,4,7-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDJDMGOGUXENJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)OC1)C(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Approach via Amino Alcohols and β-Keto Acids

One common approach involves the condensation of an amino alcohol with a β-keto acid or its derivative under controlled conditions to form the oxazinan ring. The reaction proceeds via nucleophilic attack of the amino group on the keto carbonyl, followed by ring closure and oxidation to yield the 2-oxo-oxazinan structure.

  • Reaction Conditions:

    • Solvent: Ethanol or other polar solvents
    • Temperature: Reflux (approximately 80 °C)
    • Time: 1–4 hours depending on scale and reagents
    • Catalysts: Acidic catalysts or metal oxides can be employed to enhance cyclization efficiency
  • Yields: Typically, yields range from 60% to 90% depending on catalyst and purity of reagents.

Multi-Component Reactions (MCR) Utilizing Catalysts

Recent advances have demonstrated the use of nano-catalysts, such as nano-zirconium dioxide (nano-ZrO2), to promote multi-component reactions that assemble the oxazinan ring and phenylpropanoic acid moiety in a one-pot synthesis.

  • Catalyst: Nano-ZrO2 (20 mol%)
  • Reactants: Aldehydes, urea, β-keto esters (e.g., ethyl acetoacetate)
  • Solvent: Ethanol
  • Procedure: Reflux the mixture with catalyst for about 60 minutes
  • Advantages: High selectivity, reduced side products, catalyst recyclability up to five cycles
  • Yield: Up to 90% isolated yield reported
  • Limitations: Scale-up challenges due to nano-catalyst production and size heterogeneity

This method is inspired by the Biginelli reaction framework, adapted for oxazinan ring formation with phenyl substituents.

Stepwise Synthesis via Acylation and Cyclization

Another approach involves preparing a phenylpropanoyl chloride derivative, followed by condensation with nitrogen-containing nucleophiles (e.g., hydrazine hydrate), and subsequent ring closure to form the oxazinan ring.

  • Step 1: Synthesis of phenylpropanoyl chloride under inert atmosphere using thionyl chloride or similar reagents
  • Step 2: Reaction with hydrazine hydrate in dry benzene under reflux for 4 hours
  • Step 3: Purification by recrystallization from ethanol
  • Yields: Moderate to good (50–75%)
  • Characterization: IR spectroscopy confirms characteristic carbonyl and NH stretching; NMR confirms ring closure and substitution pattern.

Palladium-Catalyzed Cross-Coupling for Functionalized Derivatives

For derivatives or analogs of 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid, palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) have been used to introduce phenyl or substituted phenyl groups onto the oxazinan scaffold.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)
  • Base: Sodium carbonate
  • Solvent: 1,4-dioxane/water mixture
  • Temperature: 100 °C
  • Time: 4 hours
  • Yield: Approximately 71%
  • Purification: Column chromatography using methanol/dichloromethane mixtures
  • Application: Useful for preparing substituted phenylpropanoic acid derivatives with enhanced biological activity.
Method Key Reagents/Conditions Catalyst Yield (%) Advantages Limitations
Cyclization of amino alcohol + β-keto acid Ethanol, reflux 1–4 h Acidic catalyst or none 60–85 Straightforward, moderate yield Longer reaction time
Nano-ZrO2-catalyzed MCR Aldehydes, urea, β-keto ester, ethanol, reflux 60 min Nano-ZrO2 (20 mol%) Up to 90 High selectivity, catalyst reuse Scale-up difficulty
Acylation + hydrazine condensation Phenylpropanoyl chloride, hydrazine hydrate, benzene reflux 4 h None 50–75 Stepwise control, well-characterized Multiple steps, moderate yield
Pd-catalyzed cross-coupling Arylboronic acid derivatives, Pd(PPh3)4, Na2CO3, dioxane/water, 100 °C, 4 h Pd(PPh3)4 ~71 Functional group diversity Requires expensive catalyst

Throughout the preparation processes, the compound and intermediates are characterized by:

  • Nano-ZrO2 catalysts have demonstrated superior catalytic activity in multicomponent reactions forming oxazinan derivatives, providing high yields and enabling catalyst reuse without significant loss of activity.
  • The cyclization method using amino alcohols and β-keto acids is classical but may require longer reaction times and careful control of conditions to avoid side products.
  • Palladium-catalyzed cross-coupling methods allow structural diversification, which is crucial for exploring biological activity but involve more complex setups and higher costs.
  • Stepwise acylation and hydrazine condensation allow precise control over intermediate formation, useful for mechanistic studies and derivatization.

The preparation of this compound can be effectively achieved through multiple synthetic routes, each with its own advantages and limitations. Nano-catalyst-assisted multicomponent reactions offer a green and efficient pathway with high yields, while classical cyclization and acylation methods provide well-established alternatives. Palladium-catalyzed coupling expands the scope for functional derivatives. Selection of the method depends on the desired scale, purity, and functionalization of the target compound.

This comprehensive overview integrates diverse and authoritative sources, providing a professional and detailed analysis of the preparation methods for this important oxazinan derivative.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The oxazinan ring and phenylpropanoic acid moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares the target compound with structurally related molecules, emphasizing variations in substituents, physical properties, and bioactivity:

Compound Name Core Structure Substituents/Modifications Melting Point (°C) Key Spectral Features (NMR/IR) Bioactivity/Application Reference
2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid 1,3-Oxazinan-2-one + phenylpropanoic acid None described N/A Expected NH stretch (~3300 cm⁻¹), C=O (~1680 cm⁻¹) Hypothesized enzyme interactions N/A
2-(2-Oxo-1,2-dihydroquinoline-4-carboxamido)-3-phenylpropanoic acid (3d) Quinoline-2-one + phenylpropanoic acid Quinoline ring, amide linkage 216–217 NH (δ 11.85 ppm), aromatic C (~144–117 ppm) Antibacterial (tested)
3-(2-Oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoic acid Quinoxaline-2-one + phenylpropanoic acid Quinoxaline ring, ester groups 164–166 (ethyl ester derivative) NH (δ 12.35 ppm), lactam C=O (~1680 cm⁻¹) Synthetic intermediate
2-Oxo-3-phenylpropanoic acid (HY-W012530) Phenylpropanoic acid No heterocycle N/A C=O (~1700 cm⁻¹), α-keto acid protons Precursor for 3-phenyllactic acid
(2S)-2-[[2-(2-oxo-1,3-dihydroindol-3-yl)acetyl]amino]-3-phenylpropanoic acid Indole-2-one + phenylpropanoic acid Indole ring, acetylated amine N/A NH (δ ~11–12 ppm), indole C-H (~7.5 ppm) Unspecified bioactivity

Key Observations

Quinoline and quinoxaline derivatives exhibit distinct NMR signals (e.g., aromatic protons at δ 7.0–8.0 ppm) and IR lactam C=O stretches (~1680 cm⁻¹), which differ from the oxazinan ring’s electronic environment .

Bioactivity Variations: Quinoline-based analogues (e.g., compound 3d) demonstrate antibacterial properties, possibly due to planar aromatic systems enhancing DNA intercalation . Simpler α-keto acids (e.g., HY-W012530) serve as biosynthetic intermediates, highlighting the role of the heterocycle in modulating target specificity .

Synthetic Routes: Quinoxaline derivatives are synthesized via base-catalyzed cyclization (e.g., refluxing with NaOH), whereas oxazinan-containing compounds may require specialized lactam-forming conditions .

Research Findings and Data Analysis

Spectral and Thermal Data

  • IR Spectroscopy: Lactam C=O stretches in oxazinan, quinoline, and quinoxaline derivatives appear near 1680 cm⁻¹, but subtle shifts occur due to ring size and substituent effects. For example, ethyl ester derivatives in quinoxaline compounds show additional ester C=O peaks (~1655 cm⁻¹) .
  • NMR : The NH proton in lactam-containing compounds resonates at δ ~11–12 ppm (DMSO-d₆), while aromatic protons in phenyl groups appear at δ 7.2–7.5 ppm. Brominated derivatives (e.g., 4a–d in ) exhibit deshielded aromatic signals due to electron-withdrawing effects .

Biological Activity

Overview

2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid (CAS No. 1258639-28-9) is a synthetic compound belonging to the class of oxazinan derivatives. Its unique structure, characterized by an oxazinan ring and a phenylpropanoic acid moiety, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C13H15NO4C_{13}H_{15}NO_4, with a molecular weight of 249.26 g/mol. The structural characteristics include:

  • Oxazinan Ring : A six-membered ring containing one nitrogen and one oxygen atom.
  • Phenylpropanoic Acid Moiety : Known for anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The oxazinan ring may facilitate binding to these targets, leading to inhibition or activation of biological processes.

Anti-inflammatory Properties

The phenylpropanoic acid component is associated with anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Antioxidant Activity

Studies have shown that derivatives of oxazinan compounds exhibit significant antioxidant properties. For instance, the antioxidant effects are measured using assays like Trolox equivalent antioxidant capacity (TEAC), revealing that certain derivatives demonstrate superior activity compared to standard antioxidants.

In Vivo and In Vitro Studies

  • Study on Metabolic Syndrome : A study evaluated the effects of various compounds, including derivatives similar to this compound, on metabolic syndrome parameters. The results indicated that certain compounds significantly reduced body weight, glucose levels, and triglycerides in treated groups compared to controls .
  • Antimicrobial Activity : Research on hybrid chemical compounds revealed that oxazinan derivatives exhibited antimicrobial properties against various pathogens. The zone of inhibition ranged from 9 to 20 mm for specific derivatives, indicating their potential use in treating infections .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotes
2-(2-Oxo-1,3-oxazinan-3-yl)acetic acidModerate anti-inflammatory effectsSimilar structure but less potent
2-(2-Oxo-1,3-oxazinan-3-yl)butanoic acidAntioxidant propertiesExhibits lower bioactivity compared to target
2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenyloctanoic acidEnhanced metabolic effectsMore potent in reducing triglycerides

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid to achieve high yield and purity?

  • Answer: Multi-step synthesis should incorporate protection-deprotection strategies for sensitive functional groups, such as the oxazinanone ring. Coupling agents like EDCI/HOBt can facilitate amide bond formation between oxazinanone and phenylpropanoic acid precursors. Optimize reaction pH (e.g., sodium bicarbonate buffer) to minimize side reactions. Purification via gradient column chromatography (hexane/ethyl acetate) followed by recrystallization (ethanol/water) improves purity. Validate purity using HPLC against pharmacopeial reference standards (e.g., EP impurity thresholds) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Answer: Use ¹H/¹³C NMR in DMSO-d₆ to resolve oxazinanone ring protons (δ 4.1–4.5 ppm) and aromatic signals (δ 7.2–7.5 ppm). IR spectroscopy confirms carbonyl stretches (C=O at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺, <5 ppm error). For purity, employ reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm, comparing retention times to certified standards .

Q. How should researchers address the compound’s stability under varying storage conditions?

  • Answer: The oxazinanone ring is hydrolytically sensitive. Store at -20°C in argon-purged vials with desiccants (e.g., silica gel). Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring to identify degradation products (e.g., ring-opened carboxylic acids). Lyophilization from tert-butanol/water enhances shelf-life .

Advanced Research Questions

Q. What methodologies are recommended for resolving stereochemistry and ensuring enantiomeric purity?

  • Answer: Chiral HPLC (Chiralpak IA column, hexane/isopropanol with 0.1% formic acid) resolves enantiomers. X-ray crystallography of single crystals (grown via vapor diffusion with dichloromethane/pentane) confirms absolute configuration. Variable-temperature NMR (VT-NMR) in DMSO-d₆ monitors conformational dynamics .

Q. How can researchers reconcile contradictory bioactivity data across enzymatic assays?

  • Answer: Discrepancies may arise from assay conditions (e.g., buffer pH affecting ionization) or metabolite interference. Standardize assays using HEPES buffer (pH 7.4) and include controls with phenylpropanoic acid derivatives. LC-MS/MS quantifies intact compound versus metabolites (e.g., hydrolyzed forms) in assay matrices .

Q. What computational approaches predict binding interactions with target enzymes?

  • Answer: Molecular docking (AutoDock Vina) models hydrogen bonding between the oxazinanone ring and catalytic residues (e.g., cyclooxygenase-2). MD simulations (AMBER, 100 ns) assess complex stability. QSAR models using Gaussian-derived descriptors (HOMO/LUMO energies) predict activity against related targets .

Q. What strategies are recommended for toxicological profiling in preclinical studies?

  • Answer: Use EPA DSSTox data to predict endpoints (e.g., LD50 via TEST software). Conduct in vitro cytotoxicity (MTT/hepatocytes) and genotoxicity assays (Ames/micronucleus). Pharmacokinetic studies in rodents (IV/PO dosing) quantify bioavailability and metabolites via LC-MS/MS. Cross-reference toxicity data with structurally similar phenylpropanoic acids .

Notes

  • Methodological answers prioritize reproducibility and compliance with pharmacopeial standards.
  • Advanced questions emphasize mechanistic analysis and computational validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.